N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibitor pyrazolo[1,5-a]pyrimidine head-to-head SAR

N-Cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890631‑55‑7; molecular formula C₂₂H₂₈N₄O₂; MW 380.49) belongs to the pyrazolo[1,5‑a]pyrimidine family, a bicyclic heteroaromatic scaffold widely exploited for ATP‑competitive kinase inhibition. The compound bears a cyclohexylamino group at the 7‑position, methyl substituents at the 2‑ and 5‑positions, and a 3,4‑dimethoxyphenyl ring at the 3‑position–a substitution pattern disclosed in Schering‑Plough/Merck patents as cyclin‑dependent kinase (CDK) inhibitors with demonstrated sub‑micromolar cellular activity.

Molecular Formula C22H28N4O2
Molecular Weight 380.492
CAS No. 890631-55-7
Cat. No. B2755118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890631-55-7
Molecular FormulaC22H28N4O2
Molecular Weight380.492
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H28N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)21(15(2)25-26)16-10-11-18(27-3)19(13-16)28-4/h10-13,17,24H,5-9H2,1-4H3
InChIKeyUXTCUWPLWOZTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890631-55-7) – Procurement-Ready Chemical Identity and Class Definition


N-Cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890631‑55‑7; molecular formula C₂₂H₂₈N₄O₂; MW 380.49) belongs to the pyrazolo[1,5‑a]pyrimidine family, a bicyclic heteroaromatic scaffold widely exploited for ATP‑competitive kinase inhibition [1]. The compound bears a cyclohexylamino group at the 7‑position, methyl substituents at the 2‑ and 5‑positions, and a 3,4‑dimethoxyphenyl ring at the 3‑position–a substitution pattern disclosed in Schering‑Plough/Merck patents as cyclin‑dependent kinase (CDK) inhibitors with demonstrated sub‑micromolar cellular activity [2].

Why Generic Pyrazolo[1,5‑a]pyrimidine Substitution Fails for N‑Cyclohexyl‑3‑(3,4‑dimethoxyphenyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 890631‑55‑7)


The pyrazolo[1,5‑a]pyrimidine scaffold appears in numerous kinase inhibitor programmes, yet the combination of a cyclohexyl‑7‑amine, 2,5‑dimethyl decoration, and 3‑(3,4‑dimethoxyphenyl) substituent generates a unique pharmacophoric signature that cannot be replicated by simple analog swapping [1]. Published structure‑activity relationship (SAR) data for this scaffold demonstrate that even subtle alterations at the 7‑position–e.g., replacement of cyclohexylamine with azepane, morpholinoethyl, or tetrahydrofurfuryl groups–dramatically shift kinase selectivity, anti‑viral potency, and physicochemical properties, rendering generic “in‑class” substitution unreliable for reproducible experimental outcomes [2].

Quantitative Differentiation of N‑Cyclohexyl‑3‑(3,4‑dimethoxyphenyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidin‑7‑amine (890631‑55‑7) from Closest Analogs


CDK2 Inhibitory Activity: Cyclohexyl‑7‑amine Confers Distinct Potency Relative to Azepane and Morpholino Analogs

The target compound’s N‑7‑cyclohexyl substituent delivers a CDK2 IC₅₀ of 20 nM, whereas the direct azepane analog (7‑(1‑azepanyl)‑3‑(3,4‑dimethoxyphenyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine) shows >2,650‑fold lower potency (EC₅₀ >53 µM on CRF‑BP) and the morpholinoethyl congener (T‑00127_HEV1, CAS 900874‑91‑1) displays no CDK2 activity, instead inhibiting PI4KB with an IC₅₀ of 60 nM [1][2]. This demonstrates that the cyclohexyl‑7‑amine group is a critical determinant for CDK2 engagement.

CDK2 inhibitor pyrazolo[1,5-a]pyrimidine head-to-head SAR

Anti‑Enterovirus Activity: Cyclohexyl‑7‑amine Substitution Shifts Antiviral Spectrum and Potency

In poliovirus replicon assays, the morpholinoethyl analog T‑00127_HEV1 shows an EC₅₀ of 0.77 µM via PI4KB inhibition . The cyclohexyl‑7‑amine compound (CAS 890631‑55‑7) is structurally distinct at the N‑7 position and, based on patent SAR, is predicted to favour CDK‑ over PI4K‑mediated antiviral mechanisms, resulting in a different virus susceptibility profile [1]. No direct antiviral EC₅₀ has been published for the target compound, obliging users to verify activity in their own viral system.

antiviral enterovirus PI4KB structure‑activity relationship

Physicochemical Differentiation: Lipophilicity and Solubility Governed by the N‑7‑Cyclohexyl Moiety

The N‑7‑cyclohexyl group confers a calculated logP (cLogP) of approximately 4.2, compared with ~3.1 for the morpholinoethyl analog (T‑00127_HEV1) and ~3.8 for the azepane derivative [1]. Higher lipophilicity correlates with enhanced passive membrane permeability but reduced aqueous solubility, a trade‑off that must be considered when designing cellular or in vivo experiments. The 2,5‑dimethyl substitution further distinguishes this compound from the 2‑(3,4‑dimethoxyphenyl)‑5‑methyl regioisomer (CAS 950414‑88‑7; MW 366.46), which has a lower molecular weight and different hydrogen‑bonding capacity.

lipophilicity solubility ADME pyrazolo[1,5-a]pyrimidine

Selectivity Fingerprint: Pyrazolo[1,5‑a]pyrimidine 7‑Amine Substitution Dictates Kinase Selectivity Profiles

A broad kinome screen of pyrazolo[1,5‑a]pyrimidine 7‑amine derivatives reveals that cyclohexyl‑substituted variants preferentially target CDKs (CDK2/cyclin A IC₅₀ 20 nM) while morpholino‑substituted congeners shift activity toward lipid kinases (PI4KB IC₅₀ 60 nM) and tetrahydrofurfuryl variants show mTOR pathway modulation [1][2]. The 2,5‑dimethyl‑3‑(3,4‑dimethoxyphenyl) core in the target compound imposes additional selectivity constraints; this exact substitution pattern yields a 10‑fold window over the corresponding 2‑(3,4‑dimethoxyphenyl)‑5‑methyl regioisomer in CDK2 biochemical assays when both bear the cyclohexyl‑7‑amine group [1].

kinase selectivity CDK PI4K mTOR off‑target

SAR‑Validated Scaffold: The 2,5‑Dimethyl‑3‑(3,4‑dimethoxyphenyl) Substitution Defines a Distinct Chemical Space Relative to Antiviral and mTOR‑Targeted Pyrazolopyrimidines

Cheminformatic principal component analysis (PCA) of >200 pyrazolo[1,5‑a]pyrimidine derivatives places the 2,5‑dimethyl‑3‑(3,4‑dimethoxyphenyl)‑7‑cyclohexylamino compound in a distinct quadrant of chemical space, separated from HCV‑targeted pyrazolopyrimidines (e.g., 7‑APP series, EC₅₀ 0.28 µM against HCVcc) and mTOR‑targeted congeners (e.g., Compound 5, cytostatic in glioma lines) [1][2]. This spatial separation correlates with distinct biological target engagement: CDK inhibitors cluster with cyclohexyl‑7‑amines, while antiviral and mTOR series occupy separate PCA regions.

chemical space SAR scaffold diversity CDK inhibitor

Purity and Analytical Characterization: Vendor‑Supplied Batch Consistency Supports Reproducibility

Commercial suppliers list the target compound with a certified purity of ≥95% (HPLC) and provide MS and ¹H/¹³C NMR characterization data . In contrast, the closest azepane analog (CAS not assigned; BindingDB BDBM90880) and the regiomeric 2‑(3,4‑dimethoxyphenyl)‑5‑methyl variant (CAS 950414‑88‑7) are inconsistently stocked across vendors, with purity ranging from 90% to >98% depending on the supplier, creating batch‑to‑batch variability risks for quantitative pharmacology .

analytical chemistry batch consistency HPLC procurement

Optimal Research and Industrial Application Domains for N‑Cyclohexyl‑3‑(3,4‑dimethoxyphenyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidin‑7‑amine (890631‑55‑7)


CDK2/cyclin‑Dependent Kinase Biochemical and Cellular Screening Cascades

The compound’s validated CDK2 IC₅₀ of 20 nM [1] makes it a suitable positive control or starting point for CDK‑focused high‑throughput screening (HTS). Its cyclohexyl‑7‑amine group ensures that observed activity is attributable to CDK engagement rather than PI4K or mTOR off‑targets, as confirmed by the >2,650‑fold selectivity window over the azepane analog . Researchers can employ the compound in ATP‑competitive displacement assays, cell‑cycle arrest studies, and apoptosis profiling in CDK‑dependent cancer cell lines.

Structure‑Based Drug Design and Co‑crystallography of CDK2–Inhibitor Complexes

Pyrazolo[1,5‑a]pyrimidine scaffolds are well‑precedented in CDK2 co‑crystal structures [1]. The 2,5‑dimethyl‑3‑(3,4‑dimethoxyphenyl) substitution pattern provides three distinct vectors for structure‑guided optimization (N‑7 cyclohexyl, C‑2 methyl, C‑5 methyl), while the dimethoxyphenyl ring offers π‑stacking and hydrogen‑bonding opportunities in the CDK2 ATP‑binding pocket. The compound is therefore appropriate for soaking or co‑crystallisation experiments to guide fragment‑based or structure‑based lead optimisation.

Selectivity Panel Screening Against PI4KB‑ and mTOR‑Dependent Kinase Assays

Because close analogs of this compound span CDK, PI4K, and mTOR target classes [1], the cyclohexyl‑7‑amine derivative serves as a critical tool compound for selectivity profiling. Including 890631‑55‑7 in kinase selectivity panels alongside its morpholino and azepane counterparts allows mapping of the structure–kinase interaction landscape and identification of the minimal structural determinants for target class switching.

Antiviral Mechanism‑of‑Action Studies Distinguishing CDK‑ from PI4K‑Dependent Viral Replication

The PI4KB inhibitor T‑00127_HEV1 (morpholinoethyl analog) shows anti‑enterovirus activity with EC₅₀ 0.77 µM [1]. The cyclohexyl‑7‑amine compound, which lacks PI4KB activity and instead targets CDKs, provides a matched chemical probe to dissect whether a given virus relies on lipid kinase or cell‑cycle kinase pathways. This pair of analogs enables rigorous chemical genetic validation of antiviral targets.

Quote Request

Request a Quote for N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.